2-phenyl-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide
Overview
Description
2-phenyl-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H17F3N2O3S and its molecular weight is 434.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.09119807 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the compound can formelectron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
The compound’s ability to form eda complexes and undergo set reactions suggests it may influence pathways involvingelectron transfer .
Result of Action
It’s known that compounds with a similar structure have been used to controlbrain inflammation processes .
Action Environment
It’s known that the compound can undergo reactions undervisible light irradiation , suggesting that light exposure may influence its activity .
Biochemical Analysis
Biochemical Properties
2-phenyl-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to form electron donor-acceptor complexes with arylthiolate anions, which can undergo intramolecular single electron transfer reactions under visible light irradiation . This interaction highlights its potential as a nucleophilic trifluoromethylating agent and a trifluoromethyl radical precursor.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to regulate PAK activity, which is involved in cell signaling pathways . This regulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been used as a trifluoromethyl radical precursor, forming complexes with arylthiolate anions and undergoing single electron transfer reactions . These interactions highlight its potential as a versatile biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors to consider. Studies have shown that it can undergo visible-light-promoted reactions, indicating its potential for long-term applications in biochemical research
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, its interaction with arylthiolate anions and subsequent single electron transfer reactions highlight its role in metabolic processes
Properties
IUPAC Name |
2-phenyl-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3S/c22-21(23,24)16-7-4-8-18(14-16)26-30(28,29)19-11-9-17(10-12-19)25-20(27)13-15-5-2-1-3-6-15/h1-12,14,26H,13H2,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWRZDCZDOUYNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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